molecular formula C21H23N3O B11077126 4-tert-butyl-N'-[(1Z)-1-cyano-1-phenylprop-1-en-2-yl]benzohydrazide

4-tert-butyl-N'-[(1Z)-1-cyano-1-phenylprop-1-en-2-yl]benzohydrazide

Cat. No.: B11077126
M. Wt: 333.4 g/mol
InChI Key: ALXZKHJDFUXJPV-XDJHFCHBSA-N
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Description

4-tert-butyl-N’-[(1Z)-1-cyano-1-phenylprop-1-en-2-yl]benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a tert-butyl group, a cyano group, and a phenylprop-1-en-2-yl moiety attached to a benzohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N’-[(1Z)-1-cyano-1-phenylprop-1-en-2-yl]benzohydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 4-tert-butylbenzohydrazide and 1-cyano-1-phenylprop-1-en-2-one.

    Condensation Reaction: The primary synthetic route involves a condensation reaction between 4-tert-butylbenzohydrazide and 1-cyano-1-phenylprop-1-en-2-one. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 4-tert-butyl-N’-[(1Z)-1-cyano-1-phenylprop-1-en-2-yl]benzohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N’-[(1Z)-1-cyano-1-phenylprop-1-en-2-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to the formation of reduced analogs.

Scientific Research Applications

4-tert-butyl-N’-[(1Z)-1-cyano-1-phenylprop-1-en-2-yl]benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N’-[(1Z)-1-cyano-1-phenylprop-1-en-2-yl]benzohydrazide involves its interaction with specific molecular targets. The cyano group and phenylprop-1-en-2-yl moiety play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N’-[(1Z)-1-(3,4-dimethylphenyl)ethylidene]benzohydrazide
  • 4-tert-butyl-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]benzohydrazide

Uniqueness

4-tert-butyl-N’-[(1Z)-1-cyano-1-phenylprop-1-en-2-yl]benzohydrazide is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents.

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

4-tert-butyl-N'-[(Z)-1-cyano-1-phenylprop-1-en-2-yl]benzohydrazide

InChI

InChI=1S/C21H23N3O/c1-15(19(14-22)16-8-6-5-7-9-16)23-24-20(25)17-10-12-18(13-11-17)21(2,3)4/h5-13,23H,1-4H3,(H,24,25)/b19-15+

InChI Key

ALXZKHJDFUXJPV-XDJHFCHBSA-N

Isomeric SMILES

C/C(=C(/C#N)\C1=CC=CC=C1)/NNC(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC(=C(C#N)C1=CC=CC=C1)NNC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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